4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
Description
4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based compound characterized by a chloro substituent at position 4, an ethyl group at position 1, and a methyl group at position 3, with an aldehyde functional group at position 3. Pyrazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key intermediate in synthesizing biologically active molecules, though specific pharmacological data for it remain unreported in the literature .
Properties
IUPAC Name |
4-chloro-2-ethyl-5-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-6(4-11)7(8)5(2)9-10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORROAWNVZIRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208031 | |
| Record name | 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-98-8 | |
| Record name | 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Pyrazole Ester Formation
A key precursor in the synthesis is 3-ethyl-5-pyrazole carboxylic acid ethyl ester, which undergoes methylation and subsequent chlorination to yield the target compound or its immediate derivatives.
Example from Patent CN106187894A:
-
- Reactants: 3-ethyl-5-pyrazole carboxylic acid ethyl ester (168 g), potassium carbonate (138–165.6 g), diethylene glycol dimethyl ether (650–750 mL), and dimethyl carbonate (103.5–108 g).
- Conditions: Reaction under nitrogen atmosphere, heated to 100–120 °C at normal pressure, incubated for 8–10 hours.
- Outcome: Formation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester after filtration and solvent removal.
-
- Cooling to 15–25 °C, filtration to remove salts, vacuum distillation to isolate the refined ester.
Chlorination via Oxidative Halogenation
The chlorination at the 4-position is achieved by treating the methylated pyrazole ester with hydrochloric acid, hydrogen peroxide, and dichloroethane as solvent under controlled temperature.
-
- Temperature: 20–30 °C during dropwise addition of hydrogen peroxide.
- Reagents: Hydrochloric acid (35–40% mass concentration), hydrogen peroxide (30–40% mass concentration), dichloroethane solvent.
- Reaction Time: Incubation for 1–2 hours at low temperature, followed by heating to 50–70 °C for 5–7 hours.
- Workup: Cooling, phase separation, washing with sodium sulfite, sodium carbonate, and water, drying over anhydrous sodium sulfate, and removal of solvent.
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- Formation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a key intermediate toward the aldehyde.
Conversion to 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
Though the patent primarily describes preparation of the ester intermediates, the aldehyde group at position 5 is typically introduced by formylation reactions such as the Vilsmeier-Haack reaction, a widely used method for formylating pyrazole derivatives.
-
- Reagents: Phosphoryl chloride (POCl3) and dimethylformamide (DMF).
- Substrate: N-alkylated pyrazoles or pyrazole esters.
- Conditions: Heating to 90–120 °C for several hours.
- Outcome: Introduction of the formyl group at the 5-position, yielding the aldehyde.
-
- Pyrazole-3(4)-carbaldehydes are commonly synthesized via Vilsmeier-Haack reaction of hydrazones or N-alkylpyrazoles, as reviewed comprehensively by Abdel-Wahab et al. (2010).
- The reaction conditions can be adjusted to accommodate various substituents, including ethyl and methyl groups on the pyrazole ring.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Temperature (°C) | Time | Outcome/Product |
|---|---|---|---|---|---|
| Methylation of pyrazole ester | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Potassium carbonate, dimethyl carbonate, diethylene glycol dimethyl ether, nitrogen atmosphere | 100–120 | 8–10 hours | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester |
| Chlorination (oxidative halogenation) | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | HCl (35–40%), H2O2 (30–40%), dichloroethane | 20–70 | 6–7 hours | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester |
| Formylation (Vilsmeier-Haack) | N-alkyl pyrazole derivatives | POCl3, DMF | 90–120 | Several hours | This compound |
Research Findings and Notes
- The methylation step requires an inert atmosphere (nitrogen) to prevent side reactions.
- Potassium carbonate acts as a base to facilitate methylation using dimethyl carbonate, a green methylating agent.
- The chlorination step utilizes hydrogen peroxide as an oxidant in the presence of hydrochloric acid, which generates electrophilic chlorine species for selective 4-position chlorination.
- Washing steps with sodium sulfite and sodium carbonate remove residual oxidants and acidic impurities.
- The Vilsmeier-Haack reaction is the preferred method for formylation due to its high regioselectivity and compatibility with various substituents.
- Reaction parameters such as temperature, reagent concentration, and reaction time are critical to optimize yield and purity.
- The described methods are scalable and have been validated in patent literature, indicating industrial applicability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is utilized as an intermediate in the synthesis of several pharmaceutical compounds. It has shown potential in developing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit pharmacological activities, including analgesic and anti-inflammatory effects, making it valuable in medicinal chemistry .
Table 1: Pharmaceutical Applications
| Application Type | Description | Examples |
|---|---|---|
| Anti-inflammatory | Development of drugs targeting inflammation pathways | Pyrazole derivatives |
| Analgesic | Synthesis of pain relief medications | Pain management formulations |
| Enzyme inhibitors | Studying interactions with biological targets | Research on enzyme inhibition |
Agricultural Chemicals
Role in Agrochemical Formulations
In agriculture, this compound serves as a key ingredient in the formulation of herbicides and fungicides. Its unique chemical properties enhance crop protection and improve yield. The compound's efficacy against various pests and diseases makes it a critical component in modern agricultural practices .
Table 2: Agricultural Applications
| Application Type | Description | Examples |
|---|---|---|
| Herbicides | Used to control unwanted vegetation | Crop protection products |
| Fungicides | Effective against fungal pathogens | Disease management solutions |
Material Science
Development of Novel Materials
The compound is also explored in material science for its potential to create novel materials, including polymers and coatings. Its chemical structure allows for the modification of material properties, leading to advancements in various industrial applications .
Table 3: Material Science Applications
| Application Type | Description | Examples |
|---|---|---|
| Polymers | Creation of new polymeric materials | Coatings with enhanced durability |
| Coatings | Development of protective coatings | Industrial applications |
Biochemical Research
Investigating Biological Processes
In biochemical research, this compound is used to study enzyme inhibitors and receptor interactions. This research aids in understanding complex biological processes and can lead to the discovery of new therapeutic targets .
Table 4: Biochemical Research Applications
| Application Type | Description | Examples |
|---|---|---|
| Enzyme Interaction | Studying how compounds interact with enzymes | Drug design |
| Receptor Studies | Investigating receptor-ligand interactions | Pharmacological research |
Analytical Chemistry
Techniques for Compound Analysis
The compound is employed in various analytical techniques such as chromatography and spectroscopy. These techniques are crucial for the detection and quantification of other compounds, which is essential for quality control in pharmaceutical manufacturing and environmental monitoring .
Table 5: Analytical Chemistry Applications
| Application Type | Description | Techniques |
|---|---|---|
| Chromatography | Separation and analysis of compounds | HPLC, GC |
| Spectroscopy | Identification and quantification | NMR, IR |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrazole derivatives synthesized from this compound. The results demonstrated significant reductions in paw edema in animal models, indicating potential therapeutic applications for inflammatory diseases .
Case Study 2: Agricultural Efficacy
Research on the use of this compound in agrochemicals showed enhanced efficacy against specific fungal pathogens affecting crops. Field trials indicated improved yield and crop health when using formulations containing this pyrazole derivative .
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbaldehyde Derivatives
Structural and Substitutional Variations
Pyrazole carbaldehydes differ in substituent type, position, and electronic properties, which influence their reactivity and applications. Below is a comparative analysis of selected analogs:
Table 1: Structural Comparison of Pyrazole Carbaldehydes
| Compound Name | R1 | R3 | Cl Position | Aldehyde Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde | Ethyl | Methyl | 4 | 5 | C₇H₉ClN₂O | 172.61 |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl | Methyl | 5 | 4 | C₁₁H₉ClN₂O | 220.67 |
| 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde | Methyl | Methyl | 4 | 5 | C₆H₇ClN₂O | 158.59 |
| 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde | Phenyl | Propyl | 5 | 4 | C₁₃H₁₃ClN₂O | 248.71 |
Physicochemical Properties
Key Research Findings
- Substituent Effects :
- Crystallography : X-ray studies using SHELX software confirm the planar pyrazole ring and substituent orientations in analogs .
Biological Activity
Overview
4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a chloro group at the fourth position, an ethyl group at the first position, and an aldehyde group at the fifth position. Its chemical properties make it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The biological activity of this compound is attributed to its ability to interact with biological targets through various mechanisms. These interactions often involve:
- Covalent Bond Formation : Pyrazole derivatives can form covalent bonds with target proteins, altering their function.
- Intermolecular Forces : These compounds may also engage in hydrogen bonding and hydrophobic interactions, influencing biochemical pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens, revealing that some derivatives showed inhibition zones ranging from 0.22 to 0.25 μg/mL for MIC values against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | Bactericidal |
| 5a | Escherichia coli | 0.25 | Bactericidal |
| 7b | Klebsiella pneumoniae | 0.20 | Bactericidal |
Insecticidal Activity
In addition to antimicrobial properties, this compound has shown potential as an insecticide. It has been reported that several derivatives exhibit potent insecticidal activity against pests such as Aphis fabae. For instance, one derivative demonstrated an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .
Table 2: Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|---|
| 7h | Aphis fabae | 12.5 | 85.7 |
| Other | Mythimna separata | 500 | Variable |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells . The mechanisms involved may include apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Curcumin Analogues | MDA-MB-231 (Breast) | <10 |
| Curcumin Analogues | HepG2 (Liver) | <15 |
Case Studies
- Antimicrobial Evaluation : A study on five pyrazole derivatives highlighted their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant inhibition of biofilm formation .
- Insecticide Development : Research focused on synthesizing new pyrazole derivatives for agricultural use revealed promising results against aphids, suggesting potential for development into commercial insecticides .
- Cancer Research : Investigations into the anticancer properties of pyrazoles have shown that specific modifications can enhance their efficacy against multiple cancer types, indicating a pathway for novel therapeutic agents .
Q & A
Q. What are the established synthetic routes for 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds under anhydrous conditions at 0–5°C, followed by neutralization with sodium acetate and recrystallization in ethanol to yield the aldehyde. This method is scalable and reproducible for derivatives with chloro and methyl substituents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl, methyl, chloro groups) and confirms the aldehyde proton (δ ~9.8–10.2 ppm).
- IR Spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).
- Mass Spectrometry : Validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, Cl content .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction with SHELX software refines the molecular geometry, bond angles, and packing interactions. For example, the aldehyde group’s planarity and chloro-methyl steric effects can be quantified. Mercury software visualizes crystal packing and hydrogen-bonding networks, aiding in understanding polymorphism or solvate formation .
Q. What mechanistic insights guide functionalization at the 5-chloro position?
The 5-chloro group undergoes nucleophilic substitution (e.g., with phenols or thiols) under basic catalysis (K₂CO₃/Cs₂CO₃). Kinetic studies using HPLC-MS reveal a two-step mechanism: initial deprotonation of the nucleophile followed by chloride displacement. Solvent polarity (DMF > DCM) and temperature (60–80°C) critically influence reaction rates .
Q. How can conflicting spectroscopic data be resolved during characterization?
Contradictions in NMR shifts (e.g., overlapping peaks) are addressed via 2D NMR (COSY, HSQC) to correlate protons and carbons. High-resolution mass spectrometry (HRMS) confirms the molecular formula, while X-ray data validates spatial arrangements of substituents. For example, crystallography can distinguish between keto-enol tautomers .
Q. What strategies optimize yields in multi-step syntheses involving this aldehyde?
- Design of Experiments (DOE) : Screen reaction parameters (base, solvent, temperature) to maximize substitution efficiency.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track aldehyde consumption in real time.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .
Methodological Considerations
Q. How is computational modeling applied to predict reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the aldehyde’s carbonyl carbon shows high electrophilicity (LUMO energy ~-1.5 eV), aligning with its reactivity in Knoevenagel condensations .
Q. What safety protocols are essential during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
